Methyl 2-amino-4-chloro-5-iodobenzoate
Overview
Description
“Methyl 2-amino-4-chloro-5-iodobenzoate” is a chemical compound with the CAS Number: 199850-56-1 . It has a molecular weight of 311.51 . The IUPAC name for this compound is methyl 2-amino-4-chloro-5-iodobenzoate .
Synthesis Analysis
The synthesis of “Methyl 2-amino-4-chloro-5-iodobenzoate” involves the use of iodine and silver sulfate in ethanol . The reaction is allowed to stir at room temperature for 45 minutes .Molecular Structure Analysis
The InChI code for “Methyl 2-amino-4-chloro-5-iodobenzoate” is 1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chloro-5-iodobenzoate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a flash point of 177.1°C .Scientific Research Applications
Palladium-Catalysed Carbonylation
Methyl 2-amino-4-chloro-5-iodobenzoate has been utilized in palladium-catalysed carbonylation reactions. 2-Iodoaniline derivatives, including those with similar structures to methyl 2-amino-4-chloro-5-iodobenzoate, have shown effectiveness in the synthesis of various compounds through palladium-catalysed aminocarbonylation and carbonylative cyclisation reactions (Ács et al., 2006).
Aminocarbonylation of Iodoalkenes and Iodobenzene
This compound's structural analogs have been used in the homogeneous catalytic aminocarbonylation of iodobenzene and iodoalkenes. These reactions typically result in the formation of 2-oxo-carboxamide type derivatives, which are valuable in various chemical syntheses (Müller et al., 2005).
Improved Synthesis of Pharmaceuticals
Methyl 2-amino-4-chloro-5-iodobenzoate and its derivatives have been instrumental in improving the synthesis of pharmaceutical compounds, such as metoclopramide. This involves a series of reactions including methylation, chlorination, and condensation, highlighting the compound's role in the synthesis of complex pharmaceuticals (Murakami et al., 1971).
Synthesis of Chloranthraniliprole
In the synthesis of pesticides like chloranthraniliprole, derivatives of methyl 2-amino-4-chloro-5-iodobenzoate have been used. This involves a sequence of esterification, reduction, chlorination, and aminolysis, showcasing the versatility of this compound in various chemical transformations (Jian-hong, 2012).
Synthesis of Antibiotic Derivatives
The compound and its derivatives have been employed in the synthesis of chlorinated analogues of antibiotic compounds. This synthesis involves selective chlorination and is crucial for the study of the biosynthesis of several important classes of antibiotics (Becker, 1984).
Synthesis of Tetrazole Derivatives
Methyl 2-amino-4-chloro-5-iodobenzoate derivatives have been utilized in the synthesis of tetrazole compounds, such as 5-(2-amino-4-chlorophenyl)tetrazole. This process involves cyanidation, hydrogenation, and reaction with sodium azide, underscoring the compound's role in the production of diverse organic chemicals (Fu-gang, 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
methyl 2-amino-4-chloro-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFYZJEPDVXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445871 | |
Record name | METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chloro-5-iodobenzoate | |
CAS RN |
199850-56-1 | |
Record name | METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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